molecular formula C14H16N2O3 B1305856 Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate CAS No. 220394-91-2

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1305856
CAS No.: 220394-91-2
M. Wt: 260.29 g/mol
InChI Key: JBQXPARAPVCGFW-UHFFFAOYSA-N
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Description

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is an organic compound with the molecular formula C14H16N2O3. It is a derivative of tetrahydropyridine and contains both an isocyanate and a carboxylate functional group. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate typically involves the reaction of benzyl alcohol with 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: The isocyanate group in this compound can undergo nucleophilic substitution reactions with amines to form urea derivatives.

    Addition Reactions: The isocyanate group can also participate in addition reactions with alcohols to form carbamate esters.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form urea derivatives.

    Alcohols: Used in addition reactions to form carbamate esters.

    Water: Used in hydrolysis reactions.

Major Products:

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Esters: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers and coatings due to its ability to form stable urea and carbamate linkages.

Mechanism of Action

The mechanism of action of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.

Comparison with Similar Compounds

    Benzyl 4-isocyanato-1-piperidinecarboxylate: Similar in structure but contains a piperidine ring instead of a tetrahydropyridine ring.

    4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene: Contains a benzothiophene ring instead of a tetrahydropyridine ring.

Uniqueness: Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is unique due to its combination of a tetrahydropyridine ring with an isocyanate and a carboxylate group

Properties

IUPAC Name

benzyl 4-isocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-11-15-13-6-8-16(9-7-13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQXPARAPVCGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379943
Record name benzyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220394-91-2
Record name benzyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(benzyloxycarbonyl)-4-piperidine carboxylic acid (7.90 g, 30 mmol) and DMF (0.023 ml) in dichloromethane (10 ml) was added oxalyl chloride (3.84 ml) at room temperature with stirring, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was concentrated under reduced pressure. To the concentrate was added toluene (50 ml) and the mixture was concentrated under reduced pressure. The procedure was repeated. A solution of the concentrate in acetone (10 ml) was added dropwise to a solution of sodium azide (4.88 g, 75 mmol) in water (25 ml)-acetone (25 ml) under ice cooling, and the mixture was stirred at the same temperature for 2 hours. To the mixture was added water (10 ml), ant the mixture was. extracted with toluene (100 ml×2). The organic layer was washed with saturated sodium chloride solution (20 ml×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure the volume becomes to about 100 ml. The solution was stirred at 90° C. for 1 hour. The reaction mixture was concentrated under reduced pressure to give 1-(benzyloxycarbonyl)-4-piperidinylisocyanate (7.99 g). To a solution of the compound obtained in Reference Example 1 (3.81 g, 10 mmol) and triethylamine (3.49 ml) in dichloromethane (100 ml) was added 1-(benzyloxycarbonyl)-4-piperidinylisocyanate (3.90 g), with stirring at room temperature. The mixture was stirred at the same temperature for 3 days. The reaction mixture was concentrated under reduced pressure, and to the concentrate was added a saturated aqueous solution of sodium hydrogencarbonate (50 ml) under ice cooling, and the mixture was extracted with ethyl acetate (50 ml×3). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The concentrate was subjected to column chromatography (silica gel 10 g, ethyl acetate/methanol=1/0 to 9/1), and the desired fraction was concentrated under reduced pressure to give the titled compound (5.54 g, 9.7 mmol, Yield 97%) as colorless oily substance.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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